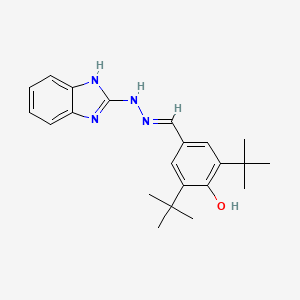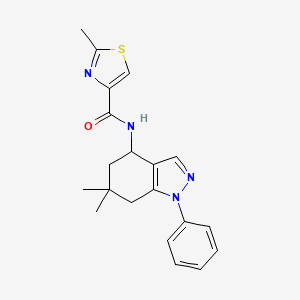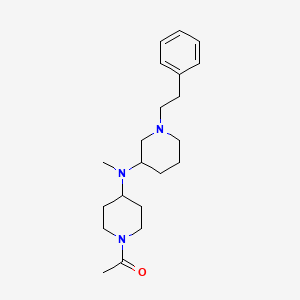
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone (DBHB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DBHB is a derivative of benzimidazole, a heterocyclic organic compound that exhibits a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. ROS are highly reactive molecules that can cause oxidative damage to cells, leading to various diseases, such as cancer and neurodegenerative disorders. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification pathways.
Biochemical and Physiological Effects:
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to exhibit significant antioxidant activity, which is attributed to its ability to scavenge ROS and inhibit lipid peroxidation. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to exhibit anti-inflammatory and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several advantages for lab experiments, such as its high yield and purity, ease of synthesis, and wide range of biological activities. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, such as:
1. Investigating its potential as a fluorescent probe for detecting metal ions in biological systems.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing new derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone with improved solubility and bioactivity.
4. Investigating its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
5. Studying its pharmacokinetics and toxicity in animal models to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It exhibits a wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several advantages for lab experiments, such as its high yield and purity, ease of synthesis, and wide range of biological activities. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, such as investigating its potential as a fluorescent probe, studying its mechanism of action in more detail, developing new derivatives, investigating its potential as a therapeutic agent, and studying its pharmacokinetics and toxicity in animal models.
Métodos De Síntesis
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1H-benzimidazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained in high yield and purity after purification by recrystallization.
Aplicaciones Científicas De Investigación
3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit a wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. 3,5-di-tert-butyl-4-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-21(2,3)15-11-14(12-16(19(15)27)22(4,5)6)13-23-26-20-24-17-9-7-8-10-18(17)25-20/h7-13,27H,1-6H3,(H2,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIOLZULAHLFJY-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)

![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)